molecular formula C6H11NO2 B138708 (S)-4-aminohex-5-enoic acid CAS No. 74046-07-4

(S)-4-aminohex-5-enoic acid

Cat. No. B138708
CAS RN: 74046-07-4
M. Wt: 129.16 g/mol
InChI Key: PJDFLNIOAUIZSL-RXMQYKEDSA-N
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Patent
US05512698

Procedure details

A suspension of ethyl 4-trichloroacetoamido-5-hexenoate (0.3 g, 1 mmol) in 6N HCl (10 mL) was heated under reflux 6 H. Then the mixture was concentrated in vacuo, diluted with water (10 mL), washed twice with Acoet, and dried in vacuo to give the title product (0.18 g, 100%). NMR, TLC (NH4OH:EtOH, 3:7) are identical with those of an authentic sample of 4-amino-5-hexenoic acid.
Name
ethyl 4-trichloroacetoamido-5-hexenoate
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
ClC(Cl)(Cl)C([NH:5][CH:6]([CH:14]=[CH2:15])[CH2:7][CH2:8][C:9]([O:11]CC)=[O:10])=O>Cl>[NH2:5][CH:6]([CH:14]=[CH2:15])[CH2:7][CH2:8][C:9]([OH:11])=[O:10]

Inputs

Step One
Name
ethyl 4-trichloroacetoamido-5-hexenoate
Quantity
0.3 g
Type
reactant
Smiles
ClC(C(=O)NC(CCC(=O)OCC)C=C)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux 6 H
CONCENTRATION
Type
CONCENTRATION
Details
Then the mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with water (10 mL)
WASH
Type
WASH
Details
washed twice with Acoet
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC(CCC(=O)O)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 139.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.